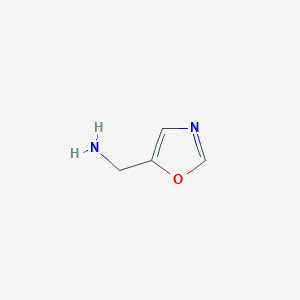

Oxazol-5-ylmethanamine

Vue d'ensemble

Description

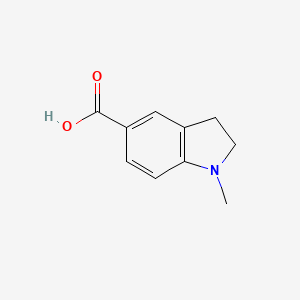

Oxazoles, including Oxazol-5-ylmethanamine, are a class of compounds known for their versatility in chemical reactions. They are characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. This structure is responsible for the unique reactivity of oxazoles, allowing them to participate in a variety of chemical transformations that are valuable in synthetic chemistry .

Synthesis Analysis

The synthesis of substituted oxazol-5-ylethanones, which are closely related to this compound, can be achieved through a consecutive three-component sequence. This process involves starting with propargylamine and various acid chlorides to undergo amidation and cross-coupling, followed by a cycloisomerization step. This one-pot approach is diversity-oriented, providing access to a range of substituted oxazoles .

Molecular Structure Analysis

Oxazoles, by virtue of their aromatic nature, can engage in reactions typical of aromatic compounds. The presence of nitrogen in the ring allows for the formation of oxazolium salts, which can further react with nucleophiles. This reactivity pattern is crucial for the molecular structure analysis of oxazoles, as it opens pathways to a variety of structural modifications and the formation of complex products .

Chemical Reactions Analysis

Oxazoles can react with electrophiles, such as bromine, to yield either aromatic substitution products or addition products. The formation of N-bromooxazolium salts is a key intermediate step in these reactions. Intramolecular reactions can also occur, leading to the formation of azomethine ylides, which can then react with nucleophiles to produce a range of interesting products. Additionally, Diels-Alder reactions with olefins or acetylenes are significant for synthesizing natural products that contain pyridine or furan rings .

Physical and Chemical Properties Analysis

While the abstracts provided do not give explicit details on the physical and chemical properties of this compound, the general properties of oxazoles can be inferred. Oxazoles are typically stable under a variety of conditions due to their aromatic nature. The heteroatoms in the ring influence the electronic properties of oxazoles, making them reactive towards both nucleophiles and electrophiles. The synthesis and reactivity of oxazoles suggest that they have significant potential in the field of coordination chemistry, particularly when used as ligands in transition metal-catalyzed asymmetric syntheses .

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) describes a water-soluble neurokinin-1 receptor antagonist, which is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Herbicidal Applications : Sangi et al. (2018) explored the phytotoxic activities of benzoxazole derivatives, including Benzoxazol-2-ylmethanamine, finding significant biological activity on seed germination and greater inhibition against several plant species than a commercial herbicide (Sangi et al., 2018).

Medicinal Chemistry Applications : Kakkar and Narasimhan (2019) reviewed the therapeutic potentials of oxazole scaffolds, highlighting their value in medical applications due to a wide spectrum of biological activities (Kakkar & Narasimhan, 2019).

Antimycobacterial Activity : Sriram et al. (2007) synthesized oxazol-2-yl derivatives showing significant in vitro and in vivo antimycobacterial activities against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).

Drug Discovery and Synthesis : Ibrar et al. (2016) reviewed the methods for synthesizing oxazole heterocycles, highlighting their significance in drug discovery due to diverse biological functions (Ibrar et al., 2016).

Patent Review on Therapeutic Potential : Kaur et al. (2018) provided an overview of patents focusing on the biological potential of oxazoles, covering various therapeutic applications and techniques for in vitro/in vivo evaluation (Kaur et al., 2018).

Oxazole-Based Anticancer Agents : Chiacchio et al. (2020) discussed the use of oxazole-based compounds in anticancer research, highlighting their structural and chemical diversity and potential as new drugs (Chiacchio et al., 2020).

Mécanisme D'action

Target of Action

Oxazol-5-ylmethanamine is a synthetic compound with chiral properties It has been shown to inhibit the growth of breast cancer cells , suggesting that it may target pathways involved in cell proliferation and survival.

Mode of Action

It has been shown to induce apoptosis in breast cancer cells . Apoptosis is a form of programmed cell death, which suggests that this compound may interact with its targets to disrupt normal cell function and trigger cell death.

Biochemical Pathways

Given its apoptotic effect on breast cancer cells , it is likely that it impacts pathways related to cell survival and death

Result of Action

The primary known result of this compound’s action is the induction of apoptosis in breast cancer cells . This suggests that the compound may have potential as an anticancer agent.

Safety and Hazards

Orientations Futures

Oxazole and its derivatives have been gaining attention in recent years due to their increasing importance in the field of medicinal chemistry . The important information presented in various researches will work as an impetus for new views in the pursuit of rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

1,3-oxazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-6-3-7-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIDZCBCCUTEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)